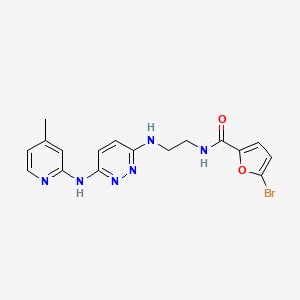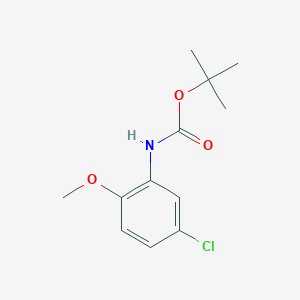
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mechanism of Action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP and inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been demonstrated to reduce the production of pro-inflammatory cytokines, decrease pain behaviors, and protect against neuronal damage. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has also been investigated for its potential anti-cancer effects, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate is a highly selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, its potency and selectivity can also be a limitation, as it may not fully represent the complexity of the P2X7 receptor signaling pathway in vivo. Additionally, the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in animal models may not fully translate to humans, and more research is needed to determine its potential therapeutic applications in humans.
Future Directions
There are several potential future directions for research on tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another area of interest is the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in combination with other drugs for the treatment of cancer. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to enhance the anti-cancer effects of chemotherapy drugs, and more research is needed to determine the optimal combination and dosing regimen. Overall, tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Synthesis Methods
The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate involves several steps, including the protection of the amine group, the chlorination of the aromatic ring, and the carbamylation of the protected amine group. The final product is obtained after deprotection and purification. The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been described in detail in several publications.
Scientific Research Applications
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which is a key step in the inflammatory response. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been used in studies of pain, neurodegeneration, and cancer, among other areas.
properties
IUPAC Name |
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGURTIQXGNLGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



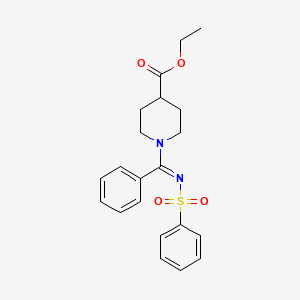
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

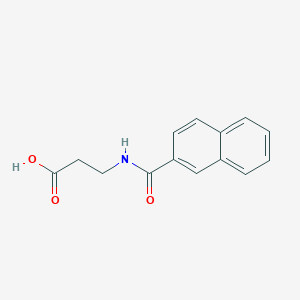
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)


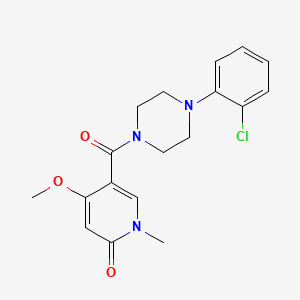
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)
